2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
Description
Properties
IUPAC Name |
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)10-6-4-9(5-7-10)12-15-13(17-16-12)11-3-1-2-8-14-11/h1-8H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQMDKXKWRHZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves a multi-step process. One common method includes the cycloaddition reaction between 4-nitrophenyl azide and a suitable alkyne, followed by further functionalization to introduce the pyridine ring. The reaction conditions often involve the use of copper catalysts and organic solvents like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related triazole derivatives suggests that similar approaches could be employed. These methods would likely involve optimizing reaction conditions to achieve high yields and purity, utilizing commercially available starting materials .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole ring undergoes nucleophilic substitution at its NH group (N1 position) under basic conditions. Alkylation and arylation reactions are facilitated by deprotonation, forming intermediates that react with electrophilic agents.
Mechanistic Insight : Deprotonation of the triazole NH generates a nucleophilic species that attacks electrophiles (e.g., alkyl/aryl halides). The 4-nitrophenyl group enhances the acidity of the NH proton (pKa ≈ 8–10) .
Electrophilic Substitution on the Pyridine Ring
The pyridine ring participates in electrophilic substitution at positions activated by the electron-deficient triazole-nitrophenyl system.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | 5-Nitro-pyridinyl triazole derivative | 40% | |
| Sulfonation | ClSO3H, CH2Cl2, rt | Pyridine-3-sulfonic acid derivative | 65% |
Regioselectivity : Electrophiles preferentially attack the pyridine’s C3 or C5 positions due to directing effects from the adjacent triazole.
Reduction of the Nitro Group
The 4-nitrophenyl group is reduced to an amine, enabling further functionalization.
| Reagent System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H2 (1 atm), Pd/C | EtOH, rt, 12 hr | 4-Aminophenyl-triazole-pyridine | 90% | |
| SnCl2/HCl | Reflux, 4 hr | 4-Aminophenyl-triazole-pyridine | 85% |
Applications : The resulting amine serves as a precursor for azo coupling, amidation, or Schiff base formation .
Cyclization and Coupling Reactions
The triazole-pyridine system participates in tandem reactions to form fused heterocycles.
Key Pathway : Microwave-assisted transamidation with enaminonitriles forms intermediates that cyclize via nucleophilic addition .
Coordination Chemistry
The pyridine and triazole nitrogens act as ligands for metal complexes.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO3)2 | MeOH, rt, 2 hr | [Cu(L)2(NO3)2] | Catalysis | |
| FeCl3 | EtOH/H2O, 60°C | Octahedral Fe(III) complex | Magnetic materials |
Stability : Complexes exhibit enhanced thermal stability (decomposition >250°C).
Functional Group Transformations
The triazole’s exocyclic sulfur or oxygen atoms enable further modifications.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thioether Oxidation | H2O2, AcOH, 50°C | Sulfone derivatives | 75% | |
| Ester Hydrolysis | NaOH, H2O/EtOH, reflux | Carboxylic acid derivatives | 80% |
Scientific Research Applications
Medicinal Chemistry
2-[3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine has shown promise in the development of pharmaceuticals:
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that triazole-containing compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for new antibiotics .
- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Agricultural Science
The compound also finds applications in agrochemicals:
- Fungicides : Compounds with triazole structures are known for their efficacy as fungicides. They work by inhibiting ergosterol biosynthesis in fungi, which is vital for fungal cell membrane integrity. This property is particularly useful in protecting crops from fungal diseases .
Material Science
In material science, this compound has been explored for:
- Polymer Additives : The incorporation of triazole compounds into polymers can enhance their thermal stability and mechanical properties. This application is crucial for developing advanced materials used in various industrial applications .
Analytical Chemistry
The compound has been utilized in analytical methods:
- Spectroscopic Studies : Its unique structure allows it to be used as a probe in spectroscopic techniques to study interactions within biological systems or materials .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Applications
Research conducted by agricultural scientists demonstrated that formulations containing triazole derivatives effectively reduced fungal infections in crops such as wheat and barley. The field trials showed a marked increase in yield compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole and pyridine rings can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
a) 2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine
b) 2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643)
- Structure : Contains a dimethoxyphenyl group and a thioether (-S-) linker.
- Application: Potent umami receptor agonist, effective at 1/1000th the concentration of monosodium glutamate (MSG). Toxicological evaluations confirm safety for flavor-enhancing applications .
- Key Difference : Methoxy groups (-OCH₃) are electron-donating, enhancing solubility and receptor binding affinity compared to nitro-substituted analogues.
Halogenated and Fluorinated Derivatives
a) 3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine
- Structure : Features trifluoromethyl (-CF₃) and chloro substituents.
- Application : High-purity pharmaceutical intermediate (99% purity) used in synthetic organic chemistry and agrochemicals. The CF₃ groups enhance metabolic stability and lipophilicity .
- Key Difference : Fluorinated groups increase resistance to enzymatic degradation compared to nitro-substituted compounds.
Metal-Binding Ligands in Coordination Chemistry
a) 2-(3-(4-(Pyridin-4-yl)phenyl)-1H-1,2,4-triazol-5-yl)pyridine
- Structure : Contains a biphenyl-pyridine system.
- Application: Forms stable zinc(II) complexes via solvothermal synthesis.
- Key Difference : Extended conjugation from biphenyl groups enhances luminescence properties, unlike the nitro-substituted analogue.
b) 2-(3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl)pyridine in Iridium Complexes
- Application : The nitro group stabilizes the Ir(III) complex (IrPHtz), enabling redox activity for antioxidative therapy in spinal cord injuries .
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula C₁₃H₁₀N₆O₂.
Biological Activity
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine (CAS Number: 620934-25-0) is a compound characterized by its unique structural features, including a triazole ring and a pyridine moiety. This compound has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H9N5O2
- Molecular Weight : 253.24 g/mol
- Structure : Contains a pyridine ring substituted with a triazole linked to a nitrophenyl group.
Mechanisms of Biological Activity
Research indicates that compounds containing triazole rings exhibit diverse biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound are still being elucidated, but several key activities have been documented:
- Antimicrobial Activity :
- Anticonvulsant Properties :
- Antioxidant Activity :
Antimicrobial Activity
A recent investigation into the antimicrobial efficacy of various triazole derivatives showed that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound could be effective against common bacterial infections.
Anticonvulsant Activity
In a study assessing the anticonvulsant potential of new triazole derivatives, several compounds were found to be more effective than traditional treatments like ethosuximide in preventing seizures without causing muscle relaxation . The therapeutic index was significantly higher than that of ethosuximide, indicating a favorable safety profile.
Antioxidant and Carbonic Anhydrase Inhibition
Research on related triazole compounds has shown moderate to high antioxidant activity, with IC50 values as low as 0.01 mg/mL in DPPH assays . Additionally, some derivatives demonstrated carbonic anhydrase inhibitory activity, which could be relevant for treating conditions like glaucoma or epilepsy.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features and synthetic routes for 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine?
The compound combines a triazole ring with pyridine and 4-nitrophenyl substituents. Its synthesis typically involves cyclocondensation reactions. For example, triazole derivatives are synthesized via reactions between hydrazine derivatives and nitriles or via [3+2] cycloaddition. Substituted pyridine rings can be introduced through Suzuki coupling or nucleophilic aromatic substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Fe₂O₃@SiO₂/In₂O₃) significantly affect yield and purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- NMR : Use deuterated DMSO-d₆ or CDCl₃ to resolve aromatic proton signals (pyridine and nitrophenyl groups). ¹H NMR typically shows pyridine protons at δ 8.5–9.0 ppm and triazole protons at δ 7.5–8.0 ppm.
- IR : Key peaks include C=N stretching (~1600 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ions (e.g., [M+H]⁺ for C₁₃H₁₀N₆O₂, expected m/z 298.08). PubChem data for analogous triazole-pyridine compounds provides reference spectra .
Q. What safety protocols are recommended for handling this compound in the lab?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Handling : Use fume hoods, nitrile gloves, and PPE due to potential toxicity (H300-H315 codes). Avoid contact with strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How do catalytic methods improve the synthesis efficiency of triazole-pyridine derivatives?
Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance reaction rates and yields by providing active sites for cyclocondensation. For example, catalytic methods reduce reaction times from 24 hours (conventional) to 6–8 hours with yields >85% . Base selection (e.g., K₂CO₃ vs. NaOH) also influences regioselectivity in triazole formation .
Q. What structural insights can X-ray crystallography provide for this compound?
Single-crystal X-ray analysis reveals bond lengths (e.g., C–N in triazole: 1.32–1.35 Å) and dihedral angles between the pyridine and nitrophenyl groups (~30–40°), indicating π-π stacking potential. Hydrogen bonding between triazole N–H and nitro O atoms stabilizes the crystal lattice, as seen in analogous structures .
Q. How can computational methods predict the compound’s reactivity or biological activity?
DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies with enzymes (e.g., COX-2) assess binding affinity, leveraging the nitro group’s electron-withdrawing effects for potential inhibition .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Yield Discrepancies : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of pyridine to nitrophenyl precursors) and purity of starting materials.
- Spectroscopic Variations : Cross-validate with XRD or HPLC-MS. For example, NMR shifts may vary due to solvent polarity or tautomerism in triazole rings .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Cocrystallization : Use coformers like succinic acid to enhance thermal stability and solubility .
Methodological Focus
Q. How to design experiments for studying substituent effects on bioactivity?
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use C18 columns with UV detection at 254 nm (for aromatic rings) and 365 nm (for nitro groups).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
